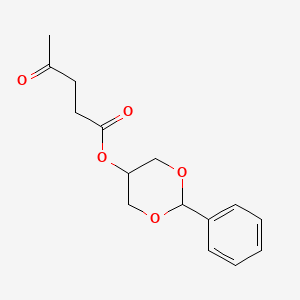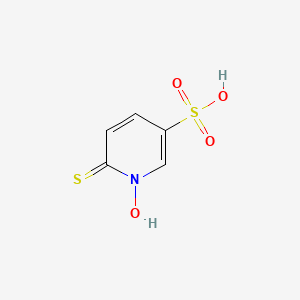
3,6-Dihydroxy-1-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydroxy-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as D-phenylglycinol and delta-valerolactone. The synthesis typically involves the following steps:
Alkylation: The hydroxyl group of D-phenylglycinol can be protected or unprotected during the alkylation process, which involves the use of s-butyllithium (s-BuLi) as a reagent. This step leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the piperidinone ring structure.
Deprotection: If the hydroxyl group was protected during the alkylation step, it is deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihydroxy-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydroxy-1-methylpiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drugs for treating diseases such as inflammatory bowel disease and neurodegenerative disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Industry: The compound is utilized in the development of new pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dihydroxy-1-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific bioactive molecule derived from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1-methylpiperidin-2-one: Similar structure but with one hydroxyl group.
3,5-Dihydroxy-1-methylpiperidin-2-one: Similar structure with hydroxyl groups at different positions.
Uniqueness
3,6-Dihydroxy-1-methylpiperidin-2-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of specific bioactive compounds .
Eigenschaften
CAS-Nummer |
849927-01-1 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3,6-dihydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-7-5(9)3-2-4(8)6(7)10/h4-5,8-9H,2-3H2,1H3 |
InChI-Schlüssel |
PMKUPUASUWCTRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CCC(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)



![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)

![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)



![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)
